N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide can be compared with other benzoxazole derivatives such as:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Another benzoxazole derivative with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C22H17ClN2O5 |
---|---|
Molecular Weight |
424.8g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-7-3-12(9-20(19)29-2)21(27)24-14-5-6-15(17(26)11-14)22-25-16-10-13(23)4-8-18(16)30-22/h3-11,26H,1-2H3,(H,24,27) |
InChI Key |
SZFAFBAWLQJXEH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)O)OC |
Origin of Product |
United States |
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